1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(1R)-2-nitro-1-phenylethyl]-
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Overview
Description
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(1R)-2-nitro-1-phenylethyl]- is an organic compound with the molecular formula C14H15NO6 This compound is known for its unique structure, which includes a dioxane ring and a nitro-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(1R)-2-nitro-1-phenylethyl]- can be synthesized through a multi-step process. One common method involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . The reaction conditions typically require controlled addition of acetic anhydride to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(1R)-2-nitro-1-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(1R)-2-nitro-1-phenylethyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(1R)-2-nitro-1-phenylethyl]- exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dioxane ring can also participate in ring-opening reactions, leading to the formation of reactive species that can modify biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): Known for its use in organic synthesis due to its acidity and steric rigidity.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Used in the synthesis of functionalized ketenimines.
Uniqueness
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(1R)-2-nitro-1-phenylethyl]- is unique due to the presence of the nitro-phenylethyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research in various fields.
Properties
CAS No. |
834917-37-2 |
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Molecular Formula |
C14H15NO6 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
2,2-dimethyl-5-[(1R)-2-nitro-1-phenylethyl]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C14H15NO6/c1-14(2)20-12(16)11(13(17)21-14)10(8-15(18)19)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3/t10-/m0/s1 |
InChI Key |
XTUFMIJJOUMASE-JTQLQIEISA-N |
Isomeric SMILES |
CC1(OC(=O)C(C(=O)O1)[C@@H](C[N+](=O)[O-])C2=CC=CC=C2)C |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C(C[N+](=O)[O-])C2=CC=CC=C2)C |
Origin of Product |
United States |
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